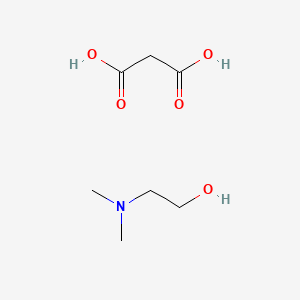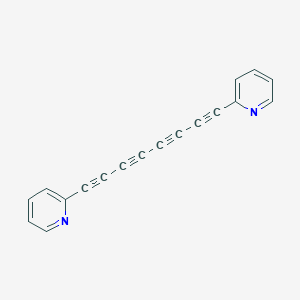![molecular formula C19H20N4O4S B12601763 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole CAS No. 876395-58-3](/img/structure/B12601763.png)
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is a complex organic compound that features a unique structure combining an indole core with a sulfonyl imidazolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the nitration of 3,4-dimethylbenzene to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group to the benzene ring. The imidazolidine ring is then formed through cyclization reactions involving appropriate amines and aldehydes. Finally, the indole moiety is introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of amines or thiols from nitro and sulfonyl groups, respectively.
Substitution: Introduction of various substituents on the indole ring, depending on the electrophile used
科学的研究の応用
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in the development of new materials with unique properties .
作用機序
The mechanism of action of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-4-nitrobenzene: Shares the nitrobenzene core but lacks the sulfonyl and indole groups.
2,4-Dimethyl-1-nitrobenzene: Another nitrobenzene derivative with different substitution patterns.
Uniqueness
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the indole ring, in particular, sets it apart from simpler nitrobenzene derivatives .
特性
CAS番号 |
876395-58-3 |
|---|---|
分子式 |
C19H20N4O4S |
分子量 |
400.5 g/mol |
IUPAC名 |
1-[3,4-dimethyl-1-(3-nitrophenyl)sulfonylimidazolidin-2-yl]indole |
InChI |
InChI=1S/C19H20N4O4S/c1-14-13-22(28(26,27)17-8-5-7-16(12-17)23(24)25)19(20(14)2)21-11-10-15-6-3-4-9-18(15)21/h3-12,14,19H,13H2,1-2H3 |
InChIキー |
UCCIOVYBPXZSOP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(N1C)N2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
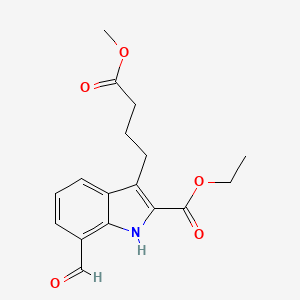
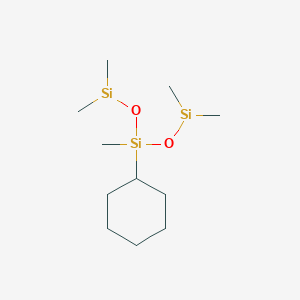
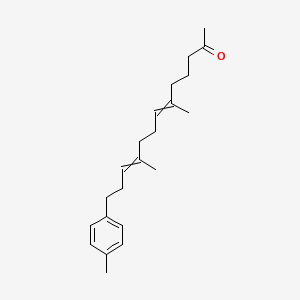

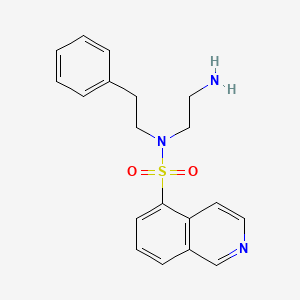
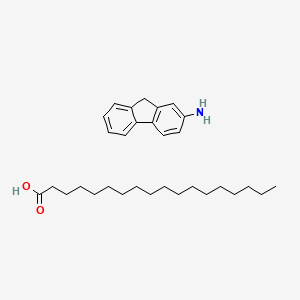
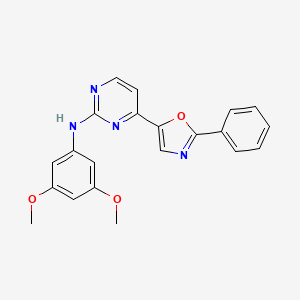
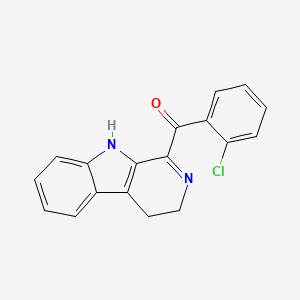
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)

